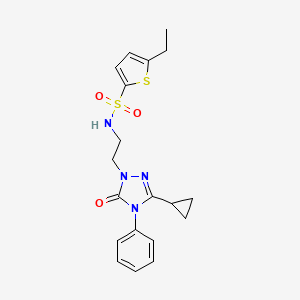

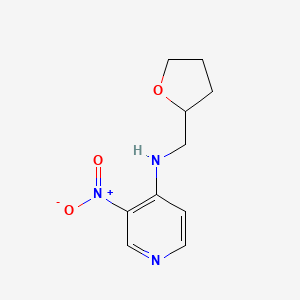

![molecular formula C26H21N3O2S2 B2550426 2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 866726-50-3](/img/structure/B2550426.png)

2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chromeno[2,3-d]pyrimidine nucleus, thio substitution, and phenylacetamide functionalization. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the thioxopyrimidine moiety has been synthesized using different methods, such as chloroacetic acid esterification .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Compounds with the chromeno[2,3-d]pyrimidin-4-yl moiety have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, as well as their antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited pronounced activities, suggesting their potential as templates for developing new antimicrobial and antitubercular agents (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Antimicrobial, Anti-inflammatory, and Analgesic Activity

Isoxazolyl chromeno[2,3-d]pyrimidin-4-ones have shown significant antimicrobial activity alongside potent anti-inflammatory and analgesic activities, comparable to standard drugs. This suggests the utility of the chromeno[2,3-d]pyrimidin framework in designing new therapeutic agents with multi-functional properties (Rajanarendar, Reddy, Krishna, Murthy, Reddy, & Rajam, 2012).

Anticancer Activity

Chromeno[4,3-b]pyridin-5-one derivatives have been explored for their anticancer activities, particularly against breast cancer, through computational ADME, Lipinski's analysis, and molecular docking studies. These studies indicate the potential of chromeno pyrimidine derivatives in cancer therapy, especially for breast cancer (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Synthetic Methodologies

Research also encompasses the development of synthetic methodologies for the construction of chromeno[2,3-d]pyrimidinone derivatives, highlighting the chemical versatility and potential for diversification of this scaffold in drug discovery and development processes. For instance, a catalyst-free synthesis approach offers an eco-friendly and efficient route to produce diverse substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions, showcasing the practical aspects of exploring this chemical space (Brahmachari & Nayek, 2017).

Future Directions

Mechanism of Action

Target of action

Compounds with a similar structure, such as derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . Therefore, it’s possible that “2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide” might interact with similar targets.

Mode of action

If this compound does indeed act as a kinase inhibitor, it would likely bind to the ATP-binding pocket of these enzymes, preventing them from phosphorylating their substrates and thus inhibiting their activity .

Biochemical pathways

Kinases play crucial roles in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of these enzymes can disrupt these processes, potentially leading to effects such as slowed tumor growth in the case of cancer cells .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and the cells in which these targets are expressed. For example, if it targets PI3K in cancer cells, it could lead to inhibited cell growth and induced apoptosis .

Properties

IUPAC Name |

2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2S2/c1-32-20-13-11-17(12-14-20)24-28-25-21(15-18-7-5-6-10-22(18)31-25)26(29-24)33-16-23(30)27-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEOEQTZEWGCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

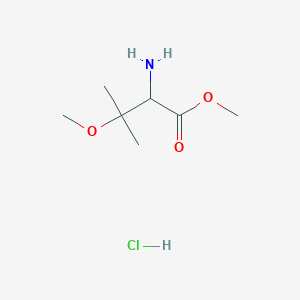

![N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2550345.png)

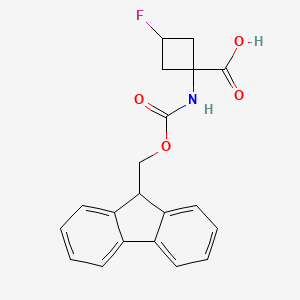

![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)

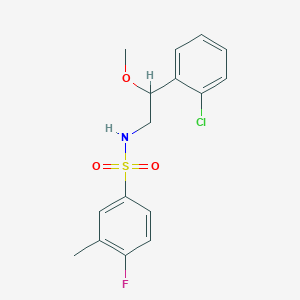

![N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2550353.png)

![3-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2550356.png)

![1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2550359.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2550362.png)